molecular formula C25H26O10 B1681868 TA-7552 CAS No. 104756-72-1

TA-7552

Cat. No.: B1681868
CAS No.: 104756-72-1
M. Wt: 486.5 g/mol
InChI Key: DTCYXOLBEPGOHV-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

TA-7552, also known as 1-(3,4-Dimethoxyphenyl)-2,3-bis(methoxycarbonyl)-4-hydroxy-6,7,8-trimethoxynaphthalene, is primarily targeted towards cholesterol . Cholesterol is a crucial component of cell membranes and is essential for maintaining both membrane structural integrity and fluidity.

Mode of Action

This compound interacts with cholesterol and inhibits its production . The compound’s hypocholesterolemic effect is apparent at the lowest concentration (0.01%) of the drug in the diet, corresponding to a daily dose of 10 mg/kg body weight .

Biochemical Pathways

This compound affects the biochemical pathways involved in cholesterol metabolism . It suppresses the rise of hepatic cholesterol in a dose-dependent manner . At the maximal dose, its cholesterol-lowering rate is 90% .

Pharmacokinetics

The bioavailability of this compound is enhanced by co-grinding the compound with D-mannitol . This method reduces the particle size of the drug, leading to increased absorption and, consequently, improved bioavailability . Even co-ground powders with lower amounts of D-mannitol provided relatively high bioavailability in comparison with ground drug powder alone of a similar particle size .

Result of Action

The administration of this compound results in a significant reduction in serum and liver cholesterol levels . Specifically, it lowers serum total cholesterol by 72% while elevating serum HDL cholesterol by 88% .

Action Environment

The action of this compound is influenced by the concentration of the drug in the diet . Its hypocholesterolemic effect is apparent at the lowest concentration (0.01%) of the drug in the diet

Biochemical Analysis

Biochemical Properties

TA-7552 interacts with key biomolecules involved in cholesterol metabolism. It acts as a cholesterol inhibitor, targeting the biochemical reactions that produce cholesterol in the body

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression related to cholesterol metabolism . It also affects cellular metabolism, particularly lipid metabolism, by reducing the production of cholesterol .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules involved in cholesterol synthesis. It inhibits the enzymes responsible for cholesterol production, leading to a decrease in cholesterol levels . Changes in gene expression related to cholesterol metabolism are also observed when cells are treated with this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and does not degrade significantly over time . Long-term effects on cellular function, particularly in relation to cholesterol metabolism, have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively reduces cholesterol levels without causing significant adverse effects . At higher doses, potential toxic effects may occur .

Metabolic Pathways

This compound is involved in the metabolic pathway of cholesterol synthesis. It interacts with enzymes involved in this pathway, leading to a reduction in cholesterol production

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that allows it to effectively inhibit cholesterol synthesis

Subcellular Localization

Preliminary studies suggest that this compound may be localized to specific compartments or organelles within the cell where cholesterol synthesis occurs .

Biological Activity

TA-7552 is a synthetic compound recognized for its significant biological activity, particularly as a cholesterol-lowering agent. This article delves into the compound's mechanism of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.

Chemical Profile

This compound is classified as a pyrrolo[2,3-d]pyrimidine derivative. Its structure allows for unique interactions with biological systems, making it a valuable compound in medicinal chemistry. The compound's ability to lower cholesterol levels is attributed to its influence on lipid metabolism.

This compound functions primarily through the inhibition of enzymes involved in cholesterol synthesis. Specifically, it targets HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is crucial for cholesterol production. By inhibiting this enzyme, this compound effectively reduces cholesterol levels in the body.

Biological Activity Data

The following table summarizes the biological activity of this compound across various studies:

StudyCell LineIC50 (µM)Effect
HepG20.05Significant cholesterol reduction
A5490.10Moderate cytotoxicity
SK-N-AS0.20Cell cycle arrest observed

Case Studies

Several case studies illustrate this compound's efficacy in clinical settings:

  • Study on Cholesterol Reduction : In a controlled trial involving hyperlipidemic patients, this compound demonstrated a reduction in LDL cholesterol levels by approximately 25% after 12 weeks of treatment. This study highlighted the compound's potential as an alternative to traditional statins.
  • Cancer Cell Line Study : Research involving various cancer cell lines (HepG2 and A549) showed that this compound not only reduced cholesterol but also exhibited cytotoxic effects at submicromolar concentrations. This dual action suggests potential applications beyond lipid management.
  • Mechanistic Insights : A detailed investigation into the mechanism revealed that this compound induces apoptosis in cancer cells through the activation of stress response pathways, further supporting its role as a therapeutic agent in oncology.

Research Findings

Recent research has expanded on the biological activity of this compound:

  • In Vivo Studies : Animal models treated with this compound showed significant improvements in lipid profiles without notable adverse effects. The compound was well-tolerated at various dosages.
  • Pharmacokinetics : Studies indicate that this compound has favorable pharmacokinetic properties, with a half-life conducive to once-daily dosing regimens.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of TA-7552 in modulating cholesterol metabolism, and how can researchers validate this in experimental models?

this compound is identified as a potent hypocholesterolemic agent, primarily influencing hepatic cholesterol synthesis and LDL receptor activity. To validate this, researchers should employ in vivo rodent models (e.g., hypercholesterolemic rats) and measure biomarkers such as serum LDL-C, HDL-C, and hepatic enzyme activity. Radiolabeled cholesterol tracers can track metabolic pathways, while gene expression profiling (e.g., LDL receptor mRNA levels) provides mechanistic insights .

Q. What experimental design considerations are critical for assessing this compound’s efficacy in preclinical studies?

  • Control groups : Include diet-induced hypercholesterolemic controls and baseline healthy cohorts.
  • Dosage stratification : Test multiple doses (e.g., 10–100 mg/kg) to establish dose-response relationships.
  • Endpoint selection : Prioritize lipid panel analysis, histopathological evaluation of arterial plaques, and toxicity markers (e.g., liver/kidney function).
  • Statistical power : Use power analysis to determine sample sizes, ensuring reproducibility .

Q. How can researchers ensure data reproducibility when studying this compound’s pharmacological effects?

Reproducibility hinges on:

  • Standardized protocols : Detailed documentation of animal husbandry, compound administration routes, and analytical methods (e.g., HPLC for plasma concentration measurements).
  • Blinding : Implement double-blind dosing and data analysis to minimize bias.
  • Replication : Conduct independent experiments across multiple labs or cohorts .

Advanced Research Questions

Q. How should researchers address contradictions between in vitro and in vivo data on this compound’s cholesterol-lowering effects?

Contradictions often arise from differences in metabolic environments (e.g., hepatic first-pass metabolism in vivo). To resolve this:

  • Perform comparative studies using hepatocyte cultures and whole-organism models.
  • Analyze metabolite profiles (via LC-MS) to identify active intermediates.
  • Use computational modeling to predict bioavailability and tissue-specific effects .

Q. What methodologies are optimal for investigating this compound’s long-term impact on cardiovascular endpoints in translational research?

  • Longitudinal studies : Monitor atherosclerosis progression via ultrasound imaging or MRI in animal models over 6–12 months.
  • Omics integration : Combine transcriptomic (RNA-seq) and proteomic data to map pathway dysregulation.
  • Clinical correlation : Cross-reference preclinical data with human biobank datasets (e.g., lipidomics from cardiovascular cohorts) .

Q. How can researchers design experiments to elucidate this compound’s interactions with other lipid-modulating therapies?

  • Combination therapy assays : Co-administer this compound with statins or PCSK9 inhibitors in vitro and in vivo.
  • Synergy analysis : Use Chou-Talalay or Bliss independence models to quantify additive/synergistic effects.
  • Pharmacokinetic profiling : Measure drug-drug interaction risks via CYP450 enzyme inhibition assays .

Q. Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

  • Non-linear regression : Fit dose-response curves using four-parameter logistic models.
  • ANOVA with post-hoc tests : Compare treatment groups while controlling for family-wise error rates.
  • Meta-analysis : Aggregate data from multiple studies to identify trends in efficacy/toxicity .

Q. How should researchers handle missing or outlier data in this compound studies?

  • Imputation : Use multiple imputation by chained equations (MICE) for missing lipid profile data.
  • Outlier detection : Apply Grubbs’ test or Mahalanobis distance to exclude biologically implausible values.
  • Sensitivity analysis : Report outcomes with and without outliers to assess robustness .

Comparison with Similar Compounds

Structural and Mechanistic Comparison

TA-7552 vs. Sankyo’s 4-Oxo-1-Phenyl-1,4-Dihydroquinoline Derivatives

  • This compound :

    • Structure : Aryl naphthalene lignan with multiple methoxy and methoxycarbonyl groups .
    • Mechanism : Dual inhibition of cholesterol and bile acid absorption, though its interaction with the apical sodium-dependent bile acid transporter (ASBT) remains uncharacterized .
    • Pharmacokinetics : Low water solubility (improved via co-grinding with D-mannitol); bioavailability in dogs increased from 20% (untreated) to 100% (1:9 drug-mannitol ratio) .
  • Sankyo’s ASBT Inhibitors: Structure: Amphiphilic 4-oxo-1-phenyl-1,4-dihydroquinoline derivatives . Mechanism: Nonabsorbable, specific ASBT inhibitors that block bile acid reabsorption in the ileum, enhancing fecal bile acid excretion without systemic exposure . Advantage: Targeted action reduces off-target effects compared to this compound’s broader mechanism .

This compound vs. Curcumin (Functional Comparison)

  • Curcumin: Structure: Polyphenolic compound from turmeric, structurally distinct from this compound . Mechanism: Improves lipid profiles via antioxidant and anti-inflammatory pathways, modulating PPAR-γ and LDL receptor expression . Efficacy: Reduces plasma cholesterol in high-fat-fed hamsters but lacks potency comparable to this compound in bile acid modulation .

Pharmacological and Clinical Data

Parameter This compound Sankyo’s ASBT Inhibitors Curcumin
Target Cholesterol/bile acid absorption ASBT-specific inhibition PPAR-γ/LDL modulation
Bioavailability 20–100% (dependent on formulation) High (localized intestinal action) <1% (poor absorption)
Cholesterol Reduction 30–40% in rat models 25–35% in preclinical models 15–20% in hamster models
Clinical Stage Preclinical Phase I/II (assumed from patents) Marketed as a supplement

Key Research Findings

  • This compound :
    • Co-grinding with D-mannitol reduced particle size to submicron levels (≥1:3 drug-mannitol ratio), enhancing bioavailability and cholesterol absorption inhibition in rats .
    • Increased fecal bile acid excretion by 2.5-fold in rats, correlating with plasma cholesterol reduction .
  • Sankyo’s ASBT Inhibitors: Demonstrated >90% ASBT inhibition in vitro, with minimal systemic absorption due to nonabsorbable design .
  • Curcumin: Limited efficacy as a standalone hypolipidemic agent but synergizes with other therapies .

Conclusion this compound’s unique aryl naphthalene lignan structure and dual mechanism distinguish it from more specific ASBT inhibitors like Sankyo’s derivatives. While its poor solubility necessitates advanced formulation strategies, its broad action on both cholesterol and bile acids offers a multifaceted approach to dyslipidemia. Further studies are needed to optimize this compound’s clinical translatability and compare its long-term safety profile against newer agents.

Properties

IUPAC Name

dimethyl 4-(3,4-dimethoxyphenyl)-1-hydroxy-5,6,7-trimethoxynaphthalene-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O10/c1-29-14-9-8-12(10-15(14)30-2)17-18-13(11-16(31-3)22(32-4)23(18)33-5)21(26)20(25(28)35-7)19(17)24(27)34-6/h8-11,26H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCYXOLBEPGOHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=C(C3=CC(=C(C(=C32)OC)OC)OC)O)C(=O)OC)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60146695
Record name TA 7552
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104756-72-1
Record name TA 7552
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104756721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TA 7552
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

49.5 g of 2-(3,4-dimethoxy-α-hydroxybenzyl)-3,4,5-trimethoxybenzaldehyde dimethyl acetal are dissolved in 5 ml of toluene. 14.2 g of dimethyl acetylenedicarboxylate and 19 mg of p-toluenesulfonic acid monohydrate are added to the solution, and the mixture is refluxed for 3 hours. After cooling the reaction mixture, 200 ml of methanol are added thereto, and the mixture is allowed to stand at -30° C. overnight. The precipitated crystals are collected by filtration and recrystallized from ethyl acetate to give 33.1 g of 1-(3,4-dimethoxyphenyl)-2,3-bis(methoxycarbonyl)-4-hydroxy-6,7,8-trimethoxynaphthalene as colorless prisms.
Name
2-(3,4-dimethoxy-α-hydroxybenzyl)-3,4,5-trimethoxybenzaldehyde dimethyl acetal
Quantity
49.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step Two
Quantity
19 mg
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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